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In-Depth Technical Guide to the Pharmacokinetics of AZD-7648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of **AZD-7648**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from preclinical studies and available clinical trial data to support ongoing research and development efforts.

Core Pharmacokinetic Properties

AZD-7648 is an orally bioavailable ATP-competitive inhibitor of the catalytic subunit of DNA-PK. [1] Preclinical studies have demonstrated that it possesses good crystalline solubility, permeability, and metabolic stability, which contribute to its predictable pharmacokinetic profile in preclinical species.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **AZD-7648**.

Mouse Studies: In mice, AZD-7648 exhibits rapid absorption and dose-proportional pharmacokinetics.[3] A population-based compartmental model has been developed to accurately describe its pharmacokinetic profile in this species.[3] This model was developed using full pharmacokinetic profiles with multiple longitudinal samples per mouse and validated







against terminal sample data.[3] The studies investigated potential influences such as straindependence and time non-linearity on the pharmacokinetics of **AZD-7648**.[3]

While specific quantitative data from these mouse studies are not publicly available, visual representations from pharmacokinetic modeling of a single 100 mg/kg dose in SCID mice have been presented.

Rat Studies: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **AZD-7648** in rat plasma, demonstrating its successful application in a pharmacokinetic study following 1 mg/kg oral and intravenous administrations.[4]

Table 1: Preclinical Pharmacokinetic Parameters of AZD-7648



Speci es	Dose and Route of Admi nistra tion	Cmax	Tmax	AUC	Half- life (t½)	Clear ance (CL)	Volu me of Distri butio n (Vd)	Oral Bioav ailabil ity (F)	Refer ence
Rat	1 mg/kg Intrave nous	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	N/A	[4]
Rat	1 mg/kg Oral	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	N/A	N/A	Data not publicl y availa ble	[4]
Mouse	Variou s oral doses	Dose- propor tional	Rapid Absor ption	Dose- propor tional	Data not publicl y availa ble	Data not publicl y availa ble	Data not publicl y availa ble	Good	[2][3]

Note: Specific quantitative values for Cmax, Tmax, AUC, Half-life, Clearance, Volume of Distribution, and Oral Bioavailability are not yet fully available in the public domain.

Clinical Pharmacokinetics

A Phase I/IIa, open-label, multi-center clinical trial (NCT03907649) was initiated to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **AZD-7648** as a monotherapy and in combination with other anti-cancer agents in patients with advanced malignancies.[5]



The monotherapy dose-escalation part of the study administered **AZD-7648** at doses ranging from 5 mg to 160 mg twice daily.[6]

The combination therapy arm with pegylated liposomal doxorubicin (PLD) showed greater than expected toxicity, which led to the early termination of the study.[6] Due to the early termination, comprehensive human pharmacokinetic data has not been widely published. Blood samples for pharmacokinetic analysis were collected after a single dose and at a steady state.[4]

Table 2: Clinical Pharmacokinetic Study Design (NCT03907649)

Study Phase	Population	Dosing Regimen (Monotherapy)	Pharmacokinet ic Sampling	Status
Phase I/IIa	Patients with advanced solid tumors	5 mg to 160 mg BID	Single dose and steady state	Terminated

Note: Specific quantitative pharmacokinetic parameters from this study are not publicly available.

Experimental Protocols Bioanalytical Method for Quantification of AZD-7648 in Rat Plasma

A sensitive and selective LC-MS/MS method for the determination of **AZD-7648** in rat plasma has been developed and validated.[4]

Sample Preparation:

- Method: Acetonitrile-mediated protein precipitation.[4]
- Procedure: To an aliquot of rat plasma, acetonitrile is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:



- Instrumentation: Waters Acquity UPLC system.[4]
- Column: Waters Acquity UPLC BEH C18.[4]
- Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[4]

Mass Spectrometric Detection:

- Instrumentation: Thermo Vantage TSQ mass spectrometer.[4]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor-to-Product Ion Transitions:
 - AZD-7648: m/z 421.2 > 337.2[4]
 - Internal Standard (Ibrutinib): m/z 441.2 > 138.1[4]

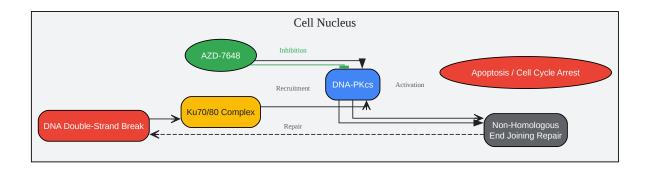
Method Validation Parameters:

- Linearity: 0.5 1,000 ng/mL (Correlation coefficient > 0.999).[4]
- Precision (CV%): < 8.09%.[4]
- Accuracy (Relative Error): -10.00% to 9.08%.[4]
- Mean Recovery: > 94.49%.[4]
- Stability: AZD-7648 was found to be stable in rat plasma under certain storage conditions.[4]

Visualizations Signaling Pathway of AZD-7648

AZD-7648 is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1]





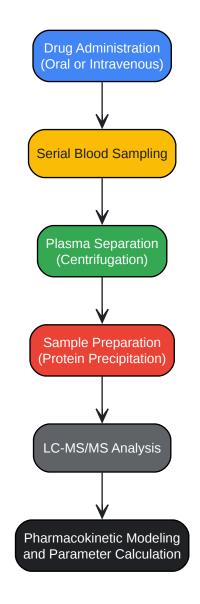
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Caption: Mechanism of action of AZD-7648 in the DNA double-strand break repair pathway.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of AZD-7648.





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Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of **AZD-7648**.

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